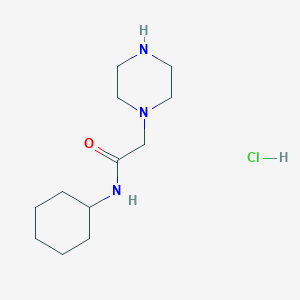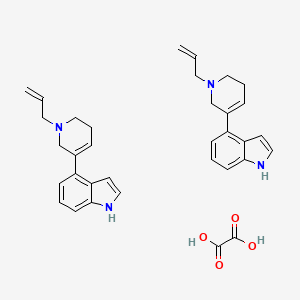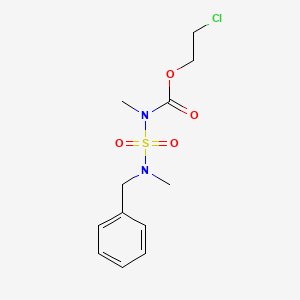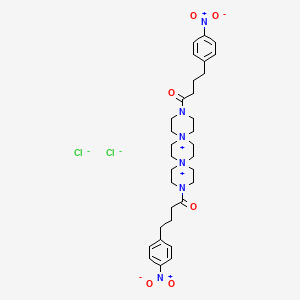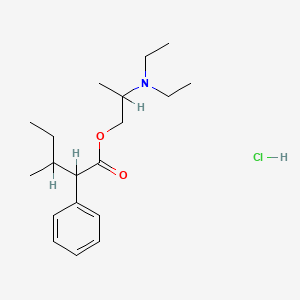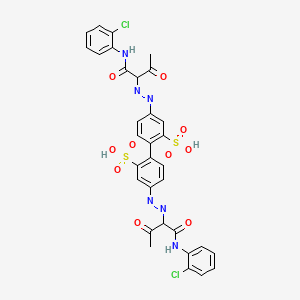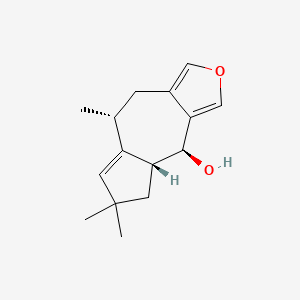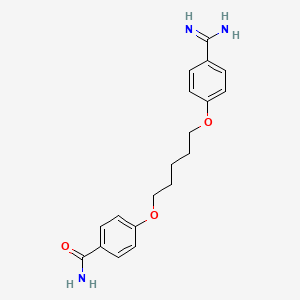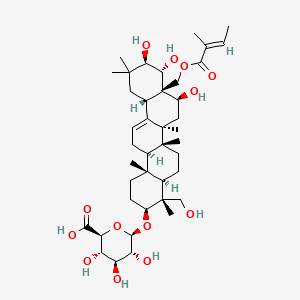![molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9](/img/structure/B12772017.png)
1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is a complex polymeric material known for its exceptional thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its robust properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide typically involves the following steps:
-
Preparation of Benzophenonetetracarboxylic Dianhydride
-
Preparation of Polyimide
- The polyimide is synthesized by reacting benzophenonetetracarboxylic dianhydride with diamines such as toluenediisocyanate and methylenediphenyldiisocyanate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this polyimide involves large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The polyimide can undergo oxidation reactions, especially at high temperatures, leading to the formation of carbonyl and carboxyl groups.
-
Reduction
- Reduction reactions are less common but can occur under specific conditions, leading to the formation of amine groups.
-
Substitution
- The polyimide can undergo substitution reactions where functional groups on the polymer chain are replaced by other groups, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of amine groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide have numerous applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of advanced materials with tailored properties.
- Employed in the development of high-performance coatings and adhesives.
-
Biology
- Utilized in the fabrication of biocompatible materials for medical devices and implants.
-
Medicine
- Investigated for use in drug delivery systems due to its stability and compatibility with various drugs.
-
Industry
- Widely used in the electronics industry for the production of flexible circuits and insulating materials.
- Applied in the aerospace industry for the manufacture of lightweight, high-strength components.
Mechanism of Action
The mechanism of action of this polyimide involves its ability to form strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which contribute to its high thermal stability and mechanical strength. The presence of aromatic rings and imide groups in the polymer chain enhances its rigidity and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
Pyromellitic Dianhydride: Another aromatic dianhydride used in the synthesis of polyimides with similar thermal and mechanical properties.
3,3’,4,4’-Biphenyltetracarboxylic Dianhydride: Known for its high thermal stability and used in high-performance polymers.
Ethylenediaminetetraacetic Dianhydride: Utilized in the synthesis of polyimides with good solubility and processability.
Uniqueness
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. The presence of both toluenediisocyanate and methylenediphenyldiisocyanate in the polymer chain provides a balance of flexibility and rigidity, making it suitable for a wide range of applications.
Properties
CAS No. |
152187-64-9 |
|---|---|
Molecular Formula |
C41H26N4O11 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3 |
InChI Key |
FDKNWAHZPDJNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Related CAS |
152187-64-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



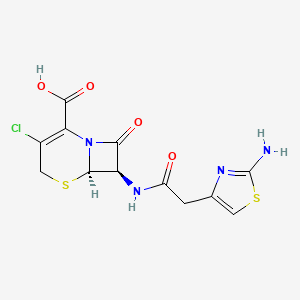
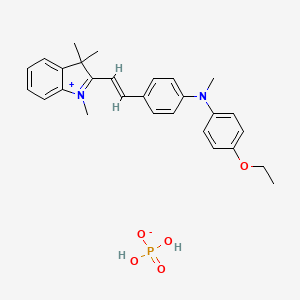
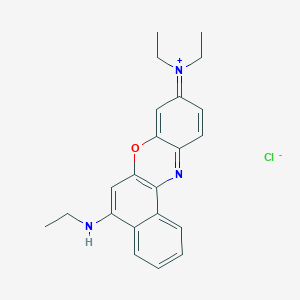
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
